molecular formula C11H15N3O3 B8590629 N-methyl-5-nitro-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine

N-methyl-5-nitro-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine

Cat. No. B8590629
M. Wt: 237.25 g/mol
InChI Key: YGCQMVRMFXFWKU-UHFFFAOYSA-N
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Patent
US09434726B2

Procedure details

To a solution of N-methyl-5-nitro-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine (217 mg, 0.92 mmol) in MeOH (30 mL) was added Pd/C (0.5 g). The mixture was stirred for 3 hours at 20° C. under 1 atm. H2. The reaction was filtered and concentrated to give dark red oil. MS (m/z): 208 (M+H)+
Quantity
217 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1)[C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-])=O)=[CH:5][N:4]=1>CO.[Pd]>[CH3:1][N:2]([CH:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1)[C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][N:4]=1

Inputs

Step One
Name
Quantity
217 mg
Type
reactant
Smiles
CN(C1=NC=C(C=C1)[N+](=O)[O-])C1CCOCC1
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 hours at 20° C. under 1 atm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give dark red oil

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
CN(C1=NC=C(C=C1)N)C1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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